molecular formula C9H7NO B1352942 2-Methylbenzoyl cyanide CAS No. 5955-73-7

2-Methylbenzoyl cyanide

Cat. No. B1352942
CAS RN: 5955-73-7
M. Wt: 145.16 g/mol
InChI Key: WYXWANVHOUGOBI-UHFFFAOYSA-N
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Description

2-Methylbenzoyl cyanide is an organic compound with the molecular formula C9H7NO . It is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 2-Methylbenzoyl cyanide involves the use of 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents . A phase transfer catalyst is added to carry out the cyanation reaction. After the reaction, an inorganic base is added as a catalyst, followed by distillation and depolymerization . This method is reported to have a reasonable and simple technical route, easy to operate, and can transform the dimer as a byproduct into the main product, greatly increasing the reaction yield .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzoyl cyanide is represented by the linear formula C9H7NO . The InChI code for this compound is 1S/C9H7NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,1H3 .


Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .


Physical And Chemical Properties Analysis

2-Methylbenzoyl cyanide has a molecular weight of 145.16 .

Scientific Research Applications

Photolysis and Dimerization

2-Methylbenzoyl cyanide has been studied in the context of photolysis and dimerization. Irradiation of 2-methylbenzoyl cyanide in acetonitrile solution results in the formation of a dimer. This process is efficient with derivatives of 2-methylbenzoyl cyanide, leading to various adducts. These adducts can further react with carbon and nitrogen nucleophiles in a tandem addition-cyclization sequence to produce substituted naphthols and isoquinolones. Additionally, isocoumarins can be prepared from these adducts, showcasing the compound's utility in synthesizing diverse chemical structures (Connors, Tran, & Durst, 1996).

Cyanide Interactions with N-Methyl-d-aspartate Receptor

Another application is in the study of cyanide's interaction with the N-Methyl-d-aspartate (NMDA) receptor. Cyanide can potentiate NMDA receptor-mediated physiological responses in neurons. Research has shown that this phenomenon could be attributed to a subunit-specific chemical modification of the receptor directly by the toxin. Such studies provide insights into the biochemical and neurological actions of cyanides and their effects on specific receptor subtypes (Arden, Sinor, Potthoff, & Aizenman, 1998).

Detection of Cyanide in Aqueous Medium

The compound is also significant in the development of sensors for cyanide detection. Research has been conducted on synthesizing compounds sensitive and selective to cyanide in aqueous media. Such sensors can indicate the presence of cyanide through colorimetric changes, demonstrating potential applications in environmental monitoring and safety (Elsafy, Al-Easa, & Hijji, 2018).

Synthesis of Heterocyclic Compounds

2-Methylbenzoyl cyanide plays a role in the synthesis of heterocyclic compounds. It has been used in the formation of copper(I) cyanide coordination polymers, which were synthesized and characterized for their structural properties. These polymers show potential in photocatalysis and photochemical applications. Their synthesis method is environmentally friendly and straightforward, emphasizing the versatile nature of 2-methylbenzoyl cyanide in creating complex chemical structures (Cui, An, Van Hecke, & Cui, 2016).

Fluorescent and Chromogenic Probes

2-Methylbenzoyl cyanide has been utilized in the development of fluorescent and chromogenic probes for cyanide detection. These probes exhibit high selectivity and sensitivity towards cyanide, showing significant changes in UV-vis absorption spectra in its presence. Such probes are valuable in biomedical systems for tracing cyanide, offering high optical properties and biocompatibility (Wang, Wang, & Xian, 2018).

Environmental and Health Monitoring

The compound is crucial in creating sensors for detecting harmful cyanide ions in the environment and human health. For instance, benzothiazole-based sensors have been developed for the fluorescence detection of cyanide ions, indicating potential applications in monitoring water quality and environmental safety. Such sensors are highly specific, showcasing the importance of 2-methylbenzoyl cyanide in environmental monitoring (Jothi et al., 2022).

Safety And Hazards

In case of inhalation, it is recommended to remove the victim to fresh air and seek medical attention if symptoms persist . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

The synthesis method for 2-Methylbenzoyl cyanide is an important area of research in the field of organic compound preparation . The current method has a high yield and purity, but there is always room for improvement and optimization . Future research may focus on finding more efficient and cost-effective methods of synthesis .

properties

IUPAC Name

2-methylbenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXWANVHOUGOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431427
Record name 2-Methylbenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzoyl cyanide

CAS RN

5955-73-7
Record name 2-Methyl-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5955-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of o-toluoyl chloride (38.86 g) in dichloromethane (250 ml) at room temperature was added water (20.0 ml) followed immediately by tetrabutylammonium bromide (0.15 g) and sodium cyanide (13.0 g). The reaction mixture was stirred vigorously for 11/2 hours, then filtered. The filtrate was washed with water (2×100 ml) then dried (MgSO4) and evaporated under reduced pressure to give a golden oil. Distillation under vacuum gave 2-methylbenzoyl cyanide, as a colourless oil, bp 47°-50°/0.05 mm. To 85% w/w sulphuric acid (140 ml) at room temperature was added sodium bromide (20 g) followed immediately by the dropwise addition of 2-methylbenzoyl cyanide (34.8 g). The reaction mixture was then heated gently until the exothermic reaction started and then maintained at 70° C. for 10 minutes by cooling. Methanol (400 ml) was added and the mixture heated under reflux for 1 hour, cooled and diluted with ice/water (500 ml). Extraction with diethyl ether gave a golden oil which was distilled under vacuum to give methyl oxo(o-tolyl)acetate, as B colourless oil, bp 75°-85°/0.4 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
BJ Arnold, SM Mellows, PG Sammes… - Journal of the Chemical …, 1974 - pubs.rsc.org
… Finally, the photochemistry of 2-methylbenzoyl cyanide (36) has been examined. The ketone was obtained by oxidation of the cyanohydrin derived from 2-methylbenzaldehyde, using …
Number of citations: 60 pubs.rsc.org
RV Connors - 1994 - ruor.uottawa.ca
… describes the results obtained from a re-evaluation of the photochemistry of 2-methylbenzoyl cyanide (1a). The latter compound as well as a number of other acyl cyanides (1 be) were …
Number of citations: 3 ruor.uottawa.ca
Z Shen, B Li, L Wang, Y Zhang - Tetrahedron letters, 2005 - Elsevier
… Especially, the reaction of 2-methylbenzoyl cyanide was too slow to be practically employed for the preparation of the corresponding 1,3-diketone. …
Number of citations: 40 www.sciencedirect.com
R Connors, T Durst - Tetrahedron letters, 1992 - Elsevier
Acyl cyanides have been shown to behave as carbonyl dienophiles in reactions with electron-rich o-quinodimethanes. This represents the first observation of an acyl cyanide carbonyl …
Number of citations: 11 www.sciencedirect.com
AN Sinyakov, EV Kostina, DE Zaytsev… - Journal of Saudi …, 2023 - Elsevier
… Next, 7.1 mL (54 mmol) of 2-methylbenzoyl cyanide was added to the solution, followed by 10 g (66 mmol) of previously synthesized 2-nitrothiophene dissolved in 30 mL of methanol. …
Number of citations: 0 www.sciencedirect.com
SK MANDAL - academia.edu
Investigations embodied in this dissertation entitled “Synthesis of Natural Products and Related Compounds” were initiated in July, 2004, under the supervision of Dr. Subhas Chandra …
Number of citations: 0 www.academia.edu
EA York - 2021 - search.proquest.com
The asymmetric allylation of carbonyl compounds has been extensively studied. However, many reported methodologies require the use of cold temperatures, toxic reagents, and/or the …
Number of citations: 2 search.proquest.com
R Connors, E Tran, T Durst - Canadian journal of chemistry, 1996 - cdnsciencepub.com
… Abstract: Irradiation of 2-methylbenzoyl cyanide (3a) in acetonitrile solution results in the … For example, irradiation of 2-methylbenzoyl cyanide in the presence of 2 equivalents of …
Number of citations: 16 cdnsciencepub.com

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